molecular formula C8H7BrClI B13893300 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene

5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene

Cat. No.: B13893300
M. Wt: 345.40 g/mol
InChI Key: GOHJRBTYFCZFEX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene exerts its effects involves interactions with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The presence of multiple halogens can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromomethyl-2-chlorobenzene
  • 5-Chloromethyl-2-iodobenzene
  • 5-Iodomethyl-2-chlorobenzene

Uniqueness

5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is unique due to the simultaneous presence of bromine, chlorine, and iodine on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C8H7BrClI

Molecular Weight

345.40 g/mol

IUPAC Name

5-(bromomethyl)-1-chloro-3-iodo-2-methylbenzene

InChI

InChI=1S/C8H7BrClI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3

InChI Key

GOHJRBTYFCZFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)CBr)Cl

Origin of Product

United States

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